1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (CAS 74359-06-1) is a highly fluorinated specialty monomer characterized by an alpha-fluoroacrylate backbone and a hexafluoroisopropyl ester group. Containing seven fluorine atoms and only three carbon-hydrogen (C-H) bonds per molecule, this compound polymerizes to form materials with exceptionally low surface energy and high near-infrared transparency [1]. With a boiling point of 46.8 °C and a monomer density of 1.453 g/cm³, it is primarily procured as a precursor for ultra-low refractive index polymers (n ≈ 1.34–1.36) [2]. In industrial and advanced laboratory workflows, it serves as a critical building block for gradient-index polymer optical fibers (GI POFs), specialty photostable coatings, and cladding materials where standard hydrocarbon-based acrylates exhibit excessive optical attenuation or insufficient environmental durability [REFS-1, REFS-3].
Generic substitution with standard optical polymers like poly(methyl methacrylate) (PMMA) or closely related fluorinated analogs fails across both telecommunications and advanced coating applications. In near-infrared optics, standard methacrylates possess a high density of C-H bonds, which causes severe optical attenuation at 1310 nm and 1550 nm due to vibrational overtones, rendering them unusable for gigabit data transmission[1]. Furthermore, substituting this compound with its direct alpha-methyl analog, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIMA), fundamentally alters the material's photochemical degradation pathway. Under photooxidative stress, HFIMA copolymers undergo rapid chain fragmentation, leading to mechanical failure, whereas the alpha-fluoro substitution in 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate drives a cross-linking mechanism that preserves structural integrity [2].
In the fabrication of gradient-index polymer optical fibers (GI POFs) for 1550 nm transmission, the choice of core/cladding monomer dictates the data transmission limit. Fibers based on poly(hexafluoroisopropyl 2-fluoroacrylate) (PHFIP 2-FA) doped with dibutyl phthalate achieve a maximum bandwidth of 6.7 Gb/s over a 100-meter length. In contrast, the standard poly(methyl methacrylate) (PMMA) baseline system maxes out at 3.2 Gb/s under identical conditions [1]. This difference is driven by the drastic reduction of C-H bonds in the fluorinated monomer, which minimizes intramodal dispersion and near-infrared absorption [1].
| Evidence Dimension | Maximum optical bandwidth at 1550 nm (100-m fiber) |
| Target Compound Data | 6.7 Gb/s |
| Comparator Or Baseline | 3.2 Gb/s (PMMA/BEN baseline system) |
| Quantified Difference | 109% increase in maximum bandwidth capacity |
| Conditions | 100-m fiber length, 2-nm spectral width light source at 1550 nm |
Procuring this specific fluorinated monomer is necessary to manufacture polymer optical fibers capable of supporting gigabit-level data links at standard telecom wavelengths.
For integrated optics such as arrayed waveguide gratings (AWGs), the cladding material must maintain a strictly lower refractive index than the core. Poly(hexafluoroisopropyl 2-fluoroacrylate) exhibits an ultra-low refractive index ranging from 1.34 to 1.36 across standard operating temperatures and wavelengths. The standard optical baseline, PMMA, maintains a significantly higher refractive index of 1.50 to 1.52[1]. This substantial index contrast allows the fluorinated polymer to function as a reliable over- and under-cladding material, ensuring total internal reflection and minimizing signal leakage in planar optical devices [1].
| Evidence Dimension | Refractive Index (n) |
| Target Compound Data | 1.34 - 1.36 |
| Comparator Or Baseline | 1.50 - 1.52 (PMMA baseline) |
| Quantified Difference | Absolute refractive index reduction of ~0.16 |
| Conditions | Measured across varying wavelengths (1.45 to 1.65 µm) and temperatures (25 to 65 °C) |
This absolute reduction in refractive index is required for buyers formulating under-cladding resins in silicon-integrated photonics and waveguide devices.
The alpha-substituent on the acrylate backbone strictly controls the degradation behavior of the resulting polymer under UV and photooxidative exposure. When copolymerized with butyl isopropenyl ether, 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate undergoes dominant cross-linking, which increases the mechanical robustness of the film over time. Conversely, the closely related analog 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIMA), which features an alpha-methyl group instead of an alpha-fluoro group, undergoes prevailing chain fragmentation, leading to rapid deterioration of the polymer matrix [1].
| Evidence Dimension | Primary photooxidative degradation mechanism |
| Target Compound Data | Dominant cross-linking (preserves/enhances mechanical integrity) |
| Comparator Or Baseline | Prevailing chain fragmentation (HFIMA analog) |
| Quantified Difference | Shift from destructive backbone scission to structural cross-linking |
| Conditions | Artificial solar light irradiation of alternating copolymers |
Buyers formulating weather-resistant or UV-exposed coatings must select the alpha-fluoroacrylate over the methacrylate analog to prevent premature material failure.
Based on its minimal C-H bond density and resulting low near-infrared attenuation, this monomer is directly utilized in the polymerization of gradient-index polymer optical fibers (GI POFs). It is the required precursor when manufacturing short-haul telecom fibers that must support >6 Gb/s bandwidths at 1550 nm, where traditional PMMA fibers suffer from signal loss [1].
The extremely low refractive index (1.34–1.36) of the homopolymer makes it an essential procurement choice for under-cladding and over-cladding layers in thermal planar arrayed waveguide gratings (AWGs). It ensures strict optical confinement when integrated onto silicon, SiO2, or LiNbO3 substrates [2].
Due to its distinct photooxidative degradation pathway that favors cross-linking over chain scission, this compound is copolymerized with vinyl ethers to formulate high-durability outdoor coatings. It is selected over methacrylate analogs to guarantee long-term mechanical stability under continuous UV and solar irradiation [3].
Irritant